molecular formula C17H25N7O B4056925 1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide

1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide

Cat. No.: B4056925
M. Wt: 343.4 g/mol
InChI Key: WEBBEEWLSHTZFM-UHFFFAOYSA-N
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Description

1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a piperidine ring, a cyclopentapyrazole moiety, and a triazole carboxamide group, making it an interesting subject for scientific research.

Scientific Research Applications

1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may find applications in the development of new materials, catalysts, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Derivative: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Synthesis of the Cyclopentapyrazole Moiety: This step involves the construction of the cyclopentapyrazole ring system through cyclization reactions.

    Coupling Reactions: The piperidine derivative and the cyclopentapyrazole moiety are then coupled together using suitable reagents and conditions.

    Formation of the Triazole Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Substitution reactions can be carried out using reagents such as halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of 1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide: shares structural similarities with other compounds containing piperidine, cyclopentapyrazole, and triazole moieties.

    Other Piperidine Derivatives: Compounds with similar piperidine structures may exhibit comparable chemical and biological properties.

    Cyclopentapyrazole Compounds: These compounds may share similar synthetic routes and reaction conditions.

    Triazole Carboxamides: Compounds with triazole carboxamide groups may have similar applications and mechanisms of action.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O/c25-17(18-11-15-13-5-4-6-14(13)19-20-15)16-12-24(22-21-16)10-9-23-7-2-1-3-8-23/h12H,1-11H2,(H,18,25)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBEEWLSHTZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(N=N2)C(=O)NCC3=NNC4=C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide
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1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide
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1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide
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1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide
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1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide
Reactant of Route 6
1-(2-piperidin-1-ylethyl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)triazole-4-carboxamide

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